molecular formula C17H14N2O B3277748 2-Cyclopropyl-1-phenylquinazolin-4(1H)-one CAS No. 66491-82-5

2-Cyclopropyl-1-phenylquinazolin-4(1H)-one

Cat. No.: B3277748
CAS No.: 66491-82-5
M. Wt: 262.3 g/mol
InChI Key: JNFPXYKAIFETBL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-phenylquinazolin-4(1H)-one (CAS 66491-82-5) is an organic compound with the molecular formula C17H14N2O and a molecular weight of 262.31 g/mol . This quinazolin-4-one derivative is a valuable scaffold in medicinal chemistry research. Scientific studies have identified that the 2-cyclopropyl-1-phenyl substitution pattern on the quinazolin-4-one core provides optimal potency for antiinflammatory activity, as demonstrated in carrageenin-induced paw edema models . Beyond its established antiinflammatory profile, the quinazolin-4-one core structure is a privileged scaffold in drug discovery. Recent research explores novel quinazolin-4-one derivatives as non-covalent inhibitors of SARS-CoV-2 main protease (Mpro), presenting a promising avenue for the development of antiviral agents . Furthermore, this structural motif is being investigated in other therapeutic areas, including the design of dual PI3K/HDAC inhibitors for oncology research and as negative allosteric modulators of the mGlu7 receptor for potential antipsychotic applications . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17-14-8-4-5-9-15(14)19(13-6-2-1-3-7-13)16(18-17)12-10-11-12/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFPXYKAIFETBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Cyclopropyl 1 Phenylquinazolin 4 1h One Derivatives

Strategies for Constructing the 4(1H)-Quinazolinone Nucleus

The formation of the fundamental quinazolinone scaffold is the first critical stage in the synthesis of its derivatives. Classical and modern methods have been developed, often starting from readily available ortho-substituted benzene (B151609) precursors.

Cyclization Reactions Utilizing Anthranilic Acid and Isatoic Anhydride (B1165640) Precursors

Anthranilic acid and its derivatives are cornerstone starting materials for quinazolinone synthesis. A widely employed method involves the initial acylation of anthranilic acid, followed by cyclization. For instance, reacting anthranilic acid with an acyl chloride (like cyclopropanecarbonyl chloride) forms an N-acylanthranilic acid intermediate. Subsequent treatment with a dehydrating agent or heating with a primary amine (like aniline) leads to the formation of the corresponding 2,3-disubstituted quinazolin-4(1H)-one. nih.govnih.gov A common variation of this is the Niementowski quinazoline (B50416) synthesis, which traditionally involves the thermal condensation of anthranilic acid with amides. frontiersin.org One-pot procedures starting from 2-nitrobenzoic acid derivatives have also been developed, where an in-situ reduction of the nitro group to an amine is followed by cyclocondensation with formamide, catalyzed by indium(III) or bismuth(III) salts. arkat-usa.org

Isatoic anhydride is another highly versatile precursor for the quinazolinone core. It can react with a variety of nucleophiles in multi-component reactions to yield quinazolinone derivatives. jst.go.jporgchemres.org For example, the reaction of isatoic anhydride with amines and aldehydes or acyl hydrazines provides a direct route to the quinazolinone scaffold. nih.govresearchgate.net

The table below summarizes typical cyclization reactions.

Starting MaterialReagentsProduct TypeReference
Anthranilic AcidAcyl Chloride, then Amine2,3-Disubstituted Quinazolin-4(1H)-one nih.gov
2-Nitrobenzoic AcidFormamide, In(III) or Bi(III) catalystQuinazolin-4(1H)-one arkat-usa.org
Isatoic AnhydrideAldehyde, Ammonium Acetate2,3-Dihydroquinazolin-4(1H)-one nih.gov
Anthranilic AcidPotassium Cyanate, then NaOH/HClQuinazoline-2,4(1H,3H)-dione jst.go.jp

Multi-component Reaction Approaches for 1,2-Disubstituted Quinazolin-4(1H)-ones

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like 1,2-disubstituted quinazolin-4(1H)-ones in a single step, thereby increasing atom economy and reducing waste. These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. nih.gov

One notable approach is the Ugi four-component reaction (Ugi-4CR), which can be adapted for quinazolinone synthesis. nih.govacs.org For example, a two-step sequence starting with an ammonia-Ugi-4CR using o-cyanobenzaldehydes, followed by a palladium-catalyzed annulation, can yield diverse polycyclic quinazolinones. nih.gov Another MCR involves the one-pot reaction of isatoic anhydride, an aromatic aldehyde, and urea (B33335) or an amine under solvent-free conditions, often facilitated by a solid acid catalyst, to produce 2,3-dihydroquinazolin-4(1H)-ones. orgchemres.orgresearchgate.net These can then be oxidized to the corresponding quinazolin-4(1H)-ones.

The table below outlines examples of MCRs for quinazolinone synthesis.

Component 1Component 2Component 3Catalyst/ConditionsProduct TypeReference
Isatoic AnhydrideAromatic AldehydeAcyl HydrazineTBBDA, EtOH/H₂O, Reflux2-Substituted-quinazolin-4(1H)-one researchgate.net
Isatoic AnhydrideAromatic AldehydeUreaSBA-Pr-SO₃H, Solvent-free2,3-Dihydroquinazolin-4(1H)-one researchgate.net
o-Cyanobenzaldehydeo-Bromobenzoic AcidIsocyanideAmmonia (Ugi-4CR), then Pd-catalysisPolycyclic Quinazolinone nih.gov
2-Aminobenzamide (B116534)Aryl Halidetert-Butyl IsocyanidePd-catalysis2,3-Disubstituted Quinazolin-4(1H)-one organic-chemistry.org

Catalyst-Mediated and Green Chemistry Synthetic Protocols (e.g., Microwave-Assisted, Metal-Catalyzed, NADES-Based)

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. mdpi.commagnusconferences.com These green approaches are characterized by the use of non-toxic solvents, reduced energy consumption, and recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. frontiersin.orgnih.gov The synthesis of quinazolinones from 2-halobenzoic acids and amidines has been achieved efficiently using microwave-assisted iron-catalyzed cyclization in water, a green solvent. rsc.orgsci-hub.cat Similarly, the Niementowski condensation of anthranilic acids with amides is significantly improved under microwave conditions. frontiersin.org

Metal-Catalyzed Synthesis: Transition-metal catalysis offers highly efficient and selective pathways to quinazolinones. rsc.orgmdpi.com Copper catalysts are widely used for domino reactions and C-N coupling. organic-chemistry.orgfrontiersin.org For example, copper(I) bromide catalyzes the reaction of alkyl halides with anthranilamides under air to give 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Palladium catalysts are effective in carbonylative coupling reactions, such as the reaction of o-iodoaniline with an amine under carbon monoxide (CO) pressure to form the quinazolinone ring. acs.org Earth-abundant and non-toxic metals like iron and manganese have also been successfully used. rsc.orgnih.gov

NADES-Based Synthesis: Natural Deep Eutectic Solvents (NADES) are emerging as promising green reaction media. rsc.orgresearchgate.net These solvents are typically composed of natural, biodegradable, and inexpensive components like choline (B1196258) chloride, urea, organic acids, or sugars. tandfonline.comresearchgate.net The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been successfully performed via the condensation of 2-aminobenzamide with aldehydes in a choline chloride/ascorbic acid NADES, which acts as both the solvent and catalyst, achieving high yields in short reaction times. nih.gov

The table below highlights various green synthetic protocols.

MethodCatalyst/MediumStarting MaterialsKey AdvantageReference
Microwave-AssistedIron(III) acetylacetonate (B107027) / Water2-Halobenzoic acid, AmidineRapid, Green Solvent rsc.org
Metal-CatalyzedPalladium / γ-Valerolactone (GVL)o-Iodoaniline, Aniline, CORecyclable Catalyst & Solvent acs.org
NADES-BasedCholine Chloride / Ascorbic Acid2-Aminobenzamide, AldehydeBiodegradable, Catalyst & Solvent nih.gov
Metal-CatalyzedMn(I) complex / Toluene2-Aminobenzyl alcohol, Primary AmideUse of Earth-Abundant Metal nih.gov

Regioselective Introduction of Cyclopropyl (B3062369) and Phenyl Moieties in Quinazolinone Synthesis

Achieving the specific 1,2-disubstitution pattern of 2-cyclopropyl-1-phenylquinazolin-4(1H)-one requires precise control over the introduction of the cyclopropyl group at the C-2 position and the phenyl group at the N-1 position.

Methods for C-2 Cyclopropyl Substitution

The introduction of a cyclopropyl group at the C-2 position is a key step. This is typically achieved by using a reagent that already contains the cyclopropyl moiety.

One of the most direct methods involves the cyclization of N-phenylanthranilamide with cyclopropanecarbonyl chloride. nih.gov In this approach, the N-1 phenyl group is already in place on the anthranilamide precursor. The reaction with cyclopropanecarbonyl chloride first forms an amide linkage, which then undergoes intramolecular cyclization to yield the final this compound.

Alternatively, a 2-chloro or 2-sulfonyl quinazolinone can serve as an intermediate. beilstein-journals.orgnih.gov While the C-4 position is generally more reactive towards nucleophilic aromatic substitution, blocking the C-4 position or using specific catalytic systems can enable substitution at C-2. nih.gov However, for building the C-2 cyclopropyl moiety, a construction approach starting from an appropriately substituted anthranilic acid or anthranilamide is often more straightforward.

PrecursorReagentConditionsProductReference
N-PhenylanthranilamideCyclopropanecarbonyl ChlorideHeating/CyclizationThis compound nih.gov
2-AminobenzamideCyclopropanecarboxaldehydeOxidative Cyclization2-Cyclopropylquinazolin-4(3H)-one mdpi.com

Approaches for N-1 Phenyl Substitution in Quinazolin-4(1H)-one Systems

The phenyl group at the N-1 position can be introduced at different stages of the synthesis.

A common strategy is to start with a precursor that already contains the N-phenyl group. N-phenylanthranilic acid can be converted into the corresponding 2-benzoxazin-4-one, which then reacts with a suitable reagent to build the rest of the heterocyclic ring. nih.gov A more direct route involves using a substituted aniline, such as N-phenyl-2-aminobenzamide (N-phenylanthranilamide), as the starting material. rsc.org This precursor, when reacted with a C1 synthon like an acid chloride (e.g., cyclopropanecarbonyl chloride) or an aldehyde followed by oxidation, directly yields the N-1 phenyl substituted quinazolinone. nih.gov

Another method involves the direct N-arylation of a pre-formed quinazolin-4(3H)-one scaffold, although this can sometimes lead to mixtures of N-1 and N-3 arylated products depending on the substrate and reaction conditions. Copper-catalyzed cross-coupling reactions are often employed for such transformations.

Synthetic StrategyPrecursorReagentsKey FeatureReference
Convergent SynthesisN-PhenylanthranilamideCyclopropanecarbonyl ChlorideN-1 Phenyl group present from the start. nih.gov
Convergent Synthesis2-AminobenzamideBenzaldehyde, then cyclizationForms 2,3-disubstituted dihydroquinazolinone intermediate. jocpr.com
Stepwise SynthesisQuinazolin-4(3H)-onePhenylboronic acid, Cu(OAc)₂N-Arylation of pre-formed quinazolinone ring. rsc.org
Convergent SynthesisSubstituted Anthranilic AcidSubstituted Aniline, Acetic AnhydrideForms benzoxazinone (B8607429) intermediate, then reacts with aniline. nih.gov

Derivatization and Functionalization Strategies at Peripheral Sites of the Core Structure

The core structure of this compound offers several peripheral sites for derivatization and functionalization, allowing for the systematic modification of its physicochemical and pharmacological properties. These sites primarily include the N-1 phenyl ring and the fused benzo ring of the quinazolinone system (positions 5, 6, 7, and 8). Strategic introduction of various substituents at these positions can significantly influence the molecule's activity and selectivity.

Functionalization of the Fused Benzo Ring

The benzo portion of the quinazolinone scaffold is a key target for modification, with research indicating that substitutions at these positions can be crucial for biological activity. Halogenation, in particular, has been identified as a favorable modification.

Halogenation:

Electrophilic halogenation provides a direct route to introduce halogen atoms onto the electron-rich benzo ring. Studies have shown that the presence of a halogen atom on the quinazolinone core is often preferred for certain biological activities. nih.gov For instance, direct bromination or chlorination of quinazolinone scaffolds can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically yielding substitutions at the 6 and 8 positions. wikipedia.org

A general approach for the synthesis of halogenated 2,3-disubstituted quinazolin-4(3H)-ones involves the initial synthesis of the quinazolinone core followed by electrophilic halogenation. For example, bromination of a 2,3-disubstituted quinazolinone can be carried out to introduce a bromine atom, which can then serve as a handle for further modifications. uci.edu

Table 1: Halogenation of Quinazolinone Derivatives

EntryStarting MaterialReagentPosition of HalogenationProductReference
12,3-disubstituted-4(3H)-quinazolinoneNBS6 and/or 86/8-Bromo-2,3-disubstituted-4(3H)-quinazolinone wikipedia.org
22,3-disubstituted-4(3H)-quinazolinoneNCS6 and/or 86/8-Chloro-2,3-disubstituted-4(3H)-quinazolinone wikipedia.org
32-Propyl-3-phenyl-4(3H)-quinazolinoneNBS2-CH(Br)CH2CH32-(1-Bromopropyl)-3-phenyl-4(3H)-quinazolinone uci.edu

Suzuki-Miyaura Cross-Coupling:

The introduction of aryl or heteroaryl groups at the peripheral sites of the quinazolinone core can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This methodology is particularly useful for modifying halogenated quinazolinone precursors. For instance, a 6-bromo-2-substituted-quinazolin-4(3H)-one can be coupled with various boronic acids to introduce a wide range of substituents at the 6-position. researchgate.net This approach offers a versatile platform for creating a library of peripherally functionalized derivatives. The general applicability of Suzuki-Miyaura coupling to aryl bromides makes it a powerful tool for the derivatization of bromo-substituted 2-cyclopropyl-1-phenylquinazolin-4(1H)-ones. nih.govbeilstein-journals.orgmdpi.com

Table 2: Suzuki-Miyaura Coupling of 6-Bromo-quinazolinones

EntrySubstrateCoupling PartnerCatalyst/BaseProductReference
16-Bromo-2-substituted-3-methylquinazolin-4(3H)-oneArylboronic acidPd(dppf)Cl₂·DCM / K₂CO₃6-Aryl-2-substituted-3-methylquinazolin-4(3H)-one researchgate.net
23-Bromo-2,1-borazaronaphthalenePotassium alkenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃3-Alkenyl-2,1-borazaronaphthalene nih.gov

Functionalization of the N-1 Phenyl Ring

The N-1 phenyl group represents another key site for introducing structural diversity. Standard electrophilic aromatic substitution reactions can be employed to modify this ring, provided the reaction conditions are compatible with the quinazolinone core.

Electrophilic Aromatic Substitution:

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are common methods for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The directing effects of the quinazolinone moiety and any existing substituents on the phenyl ring will govern the position of substitution. For instance, nitration of an N-phenyl quinazolinone would likely lead to the introduction of a nitro group at the ortho or para positions of the phenyl ring, depending on steric hindrance and the electronic nature of the quinazolinone system. While direct electrophilic substitution on the N-1 phenyl ring of this compound is plausible, specific literature examples for this exact compound are scarce. However, the general principles of electrophilic aromatic substitution provide a clear pathway for such derivatizations. uci.edu

Table 3: Potential Electrophilic Aromatic Substitution on the N-1 Phenyl Ring

Reaction TypeReagentExpected Product(s) (Position on Phenyl Ring)
NitrationHNO₃/H₂SO₄2- or 4-Nitro-phenyl derivative
BrominationBr₂/FeBr₃2- or 4-Bromo-phenyl derivative
Friedel-Crafts AlkylationR-Cl/AlCl₃2- or 4-Alkyl-phenyl derivative

Mechanistic Research on the Biological Activities of 2 Cyclopropyl 1 Phenylquinazolin 4 1h One and Derivatives

Enzyme Target Modulation and Inhibition Studies

Research into 2-cyclopropyl-1-phenylquinazolin-4(1H)-one and its derivatives has revealed significant interactions with several classes of enzymes, leading to modulation and inhibition of their activity. These interactions form the basis of their observed biological effects.

The quinazolinone core is recognized as a "privileged scaffold" for designing kinase inhibitors, which function by blocking the action of protein kinases, enzymes that are crucial for cell signaling and growth. nih.gov Many quinazoline (B50416) derivatives exert their anti-cancer effects by inhibiting various protein kinases. nih.gov

Tyrosine Kinases (TKs): Derivatives of quinazolinone have been successfully developed as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Compounds like gefitinib (B1684475) and erlotinib, which are 4-aminoquinazoline derivatives, specifically target the ATP-binding site of the EGFR tyrosine kinase domain, playing a crucial role in managing certain cancers. nih.govnih.gov Similarly, vandetanib, a 4-anilinoquinazoline, is a potent inhibitor of both VEGFR and EGFR. nih.gov The general mechanism for these ATP-competitive inhibitors involves binding to the kinase's catalytic domain, which blocks ATP from binding and prevents the phosphorylation of tyrosine residues on substrate proteins, thereby interrupting downstream signaling pathways that promote cell proliferation. nih.gov The development of multi-kinase inhibitors from the quinazoline class, targeting enzymes like FLT3 and Aurora Kinase A (AURKA), highlights the scaffold's versatility. researchgate.net

Serine/Threonine Protein Kinase 26 (STK26): Specific research has linked a derivative containing the cyclopropyl-quinazolinone structure to Serine/Threonine Protein Kinase 26 (STK26), also known as Mammalian STE20-like protein kinase 4 (MST4). youtube.comnih.gov STK26 is a kinase that mediates cell growth and modulates apoptosis. nih.govnih.gov The compound, identified as 2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile, is listed in databases as a chemical associated with STK26. youtube.comnih.gov This suggests a potential inhibitory interaction, where the compound may interfere with the kinase's ability to phosphorylate its substrates, such as ATG4B, thereby impacting cellular processes like autophagic flux. nih.gov

Table 1: Examples of Quinazolinone-Based Kinase Inhibitors and Their Targets

CompoundKinase Target(s)Mechanism of ActionTherapeutic Area
GefitinibEGFRInhibits EGFR tyrosine kinase. nih.govCancer
ErlotinibEGFRInhibits EGFR tyrosine kinase. nih.govCancer
LapatinibEGFR, HER2/neuDual inhibitor of HER2/neu and EGFR. nih.govBreast Cancer
VandetanibVEGFR, EGFRPotent inhibitor of VEGFR and EGFR. nih.govThyroid Cancer
BPR1K871FLT3, AURKADual inhibitor of FLT3 and AURKA. researchgate.netLeukemia

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. proquest.comnih.gov PARP inhibitors (PARPi) represent a targeted cancer therapy that leverages the concept of synthetic lethality, proving especially effective in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. researchgate.netacs.org The quinazolinone structure is a key feature in some PARP inhibitors. researchgate.net

The mechanism of PARP inhibition is twofold:

Catalytic Inhibition : PARP enzymes use NAD+ as a substrate to synthesize poly(ADP-ribose) chains on themselves and other nuclear proteins at the site of a DNA break. This process recruits other DNA repair proteins. proquest.comacs.org PARP inhibitors contain a nicotinamide-like moiety that competitively binds to the NAD+ binding site in the catalytic domain of PARP. proquest.com This action blocks the synthesis of PAR chains, preventing the recruitment of the repair machinery and leaving SSBs unrepaired. proquest.comacs.org

PARP Trapping : Beyond just inhibiting its catalytic function, PARP inhibitors lock the PARP1 enzyme onto the DNA at the site of the break. proquest.comnih.gov Normally, after synthesizing a PAR chain (auto-PARylation), PARP1 detaches from the DNA, allowing repair to proceed. proquest.com By binding to the enzyme, the inhibitor induces a conformational change that strengthens the PARP1-DNA interaction, effectively "trapping" it. proquest.com These trapped PARP-DNA complexes are highly cytotoxic, as they can stall and collapse replication forks during cell division, leading to the formation of more lethal double-strand breaks (DSBs). researchgate.net In cancer cells with faulty HR repair, these DSBs cannot be fixed, ultimately triggering cell death. researchgate.netacs.org

Cholinesterase Inhibition: Cholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), a mechanism primarily used in the treatment of Alzheimer's disease to enhance cholinergic function. nih.gov Research has shown that certain quinazolinone derivatives can act as cholinesterase inhibitors. For example, a series of novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives were synthesized and evaluated for their anticholinesterase activity. One derivative, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, showed the highest inhibitory potency against the enzyme, with an IC50 value of 6.084 µM. The mechanism involves the compound binding to the cholinesterase enzyme, likely within its active site, thereby blocking its ability to hydrolyze acetylcholine.

Alpha-Glucosidase Modulation: Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. youtube.comresearchgate.net Several studies have demonstrated that the quinazolinone scaffold is a promising basis for potent alpha-glucosidase inhibitors. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized, with one compound exhibiting an IC50 value of 14.4 µM, approximately 53 times more potent than the standard drug acarbose. Kinetic studies revealed that this compound acts as a competitive inhibitor, meaning it directly competes with the substrate for binding to the active site of the alpha-glucosidase enzyme. Other studies on different quinazolinone derivatives have shown a non-competitive mechanism, where the inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its efficiency.

Table 2: Inhibitory Activity of Quinazolinone Derivatives on Cholinesterase and α-Glucosidase

Derivative ClassEnzyme TargetReported IC50 (µM)Inhibition Mechanism
7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-onesCholinesterase6.084Not specified
Quinazolin-4(3H)-one derivativesα-Glucosidase14.4Competitive
2-(4-chlorophenyl)-quinazolin-4(3H)-oneα-Glucosidase12.5Non-competitive
2-(4-bromophenyl)-quinazolin-4(3H)-oneα-Glucosidase15.6Non-competitive

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, as it cleaves viral polyproteins into functional units required for replication. Because there are no human proteases with a similar cleavage specificity, Mpro is an attractive target for antiviral drugs with a potentially low risk of side effects. The quinazolin-4-one scaffold has been identified as a promising starting point for the development of non-peptidic, non-covalent inhibitors of SARS-CoV-2 Mpro.

Researchers, using baicalein (B1667712) as a starting point, developed a series of quinazolin-4-one derivatives. The inhibitory mechanism is non-covalent, where the compound binds to the substrate-binding pocket of the Mpro enzyme, blocking its access to the viral polyprotein. This prevents the proteolytic processing necessary for viral maturation and replication. One particularly potent derivative, compound C7, demonstrated an IC50 of 0.085 µM against SARS-CoV-2 Mpro, which was superior to the original lead compound. X-ray crystallography confirmed that these inhibitors bind in a non-covalent manner, establishing them as a promising class for further development of anti-COVID-19 therapeutics.

Cellular Pathway Interventions Relevant to Research Findings

The enzymatic inhibition by this compound and its derivatives translates into significant interventions at the cellular level, most notably affecting the cell cycle in cancer models.

The cell cycle is a tightly regulated process that ensures the proper division of cells, with critical checkpoints at the G1/S and G2/M transitions. Deregulation of this cycle is a hallmark of cancer. Quinazolinone derivatives can induce cell cycle arrest through their inhibition of key regulatory proteins, primarily cyclin-dependent kinases (CDKs) and PARP.

Intervention via Kinase Inhibition: CDKs are the engines of the cell cycle, and their activity is essential for progression through the different phases. Quinazolinone-based compounds that function as CDK inhibitors can halt this progression. For instance, inhibitors of CDK4/6 prevent the phosphorylation of the retinoblastoma (Rb) protein. This keeps the Rb protein in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This leads to an arrest of the cell cycle in the G1 phase. Similarly, inhibition of CDK2 can cause arrest in the S phase, while inhibition of CDK1 (also known as cdc2) can cause arrest at the G2/M checkpoint. Studies on pan-CDK inhibitors like flavopiridol (B1662207) show they can induce arrest at either the G1 or G2/M phase, depending on the cellular context.

Intervention via PARP Inhibition: The cytotoxic effects of PARP inhibitors also intersect with cell cycle regulation. As described previously (4.1.2), PARP inhibition leads to an accumulation of single-strand breaks that are converted to double-strand breaks (DSBs) during the S phase of the cell cycle when the DNA is being replicated. researchgate.netacs.org In cancer cells with defective homologous recombination (e.g., BRCA mutations), these DSBs cannot be repaired, leading to mitotic catastrophe and apoptosis. researchgate.net This mechanism effectively uses a deficiency in a specific cellular pathway to selectively eliminate cancer cells, a process triggered during the S phase of the cell cycle.

Induction of Apoptosis in Cellular Models of Disease

Quinazolinone derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. mdpi.com The mechanism often involves triggering intrinsic or extrinsic apoptotic pathways. Studies have shown that certain quinazoline analogues can induce apoptosis by causing cell shrinkage and chromatin condensation. researchgate.net One of the key capabilities of quinazolinones in oncology is their potential to trigger apoptosis, which is vital for impeding tumor growth. mdpi.com For instance, treatment of the MDA-MB-231 breast cancer cell line with a specific 4(3H)-quinazolinone derivative resulted in classic apoptotic features, including the formation of horseshoe-shaped nuclei. researchgate.net This process is often linked to the ability of these compounds to arrest the cell cycle, preventing cancer cells from progressing through the division process and ultimately leading to their death. mdpi.com

Microtubule Polymerization Inhibition

A significant mechanism underlying the anticancer activity of several quinazolinone derivatives is their ability to interfere with microtubule dynamics. Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in cell division, structure, and transport. nih.gov Their formation is a dynamic process of polymerization and depolymerization of tubulin heterodimers. nih.gov Disruption of this process leads to cell-cycle arrest and subsequent cell death, making microtubules a key target for cancer therapy. nih.gov

Research has revealed that certain quinazolin-4(3H)-one and 2,3-dihydroquinazolin-4(1H)-one analogues act as potent inhibitors of tubulin polymerization. nih.govrsc.org These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of tubulin into microtubules. nih.govnih.gov

For example, studies on 2-styrylquinazolin-4(3H)-one derivatives demonstrated that compounds like 2-(2-methoxystyryl)quinazolin-4(3H)-one and 2-(3-methoxystyryl)quinazolin-4(3H)-one effectively inhibit microtubule formation. nih.gov This inhibition of tubulin polymerization leads to an arrest of cancer cells in the G2/M phase of the cell cycle, a characteristic feature of microtubule-destabilizing agents. rsc.orgnih.gov The compound 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one was noted for its complete inhibition of tubulin polymerization, which correlated with its potent cytotoxicity. rsc.org Similarly, another potent derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , was found to disrupt the microtubule network and inhibit tubulin assembly with an IC₅₀ value of 0.77 μM. nih.gov

Table 1: Tubulin Polymerization Inhibition by Quinazolinone Derivatives

CompoundTubulin Assembly Inhibition (IC₅₀)Colchicine Binding InhibitionReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one0.77 μM99% at 5 μM nih.gov
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneComplete InhibitionDocked to colchicine site rsc.org
2-(2-methoxystyryl)quinazolin-4(3H)-oneReduced microtubule formationDocked to colchicine site nih.gov
2-(3-methoxystyryl)quinazolin-4(3H)-oneReduced microtubule formationDocked to colchicine site nih.gov

Inhibition of Cellular Growth and Proliferation

The induction of apoptosis and inhibition of microtubule polymerization by quinazolinone derivatives translate into potent inhibition of cancer cell growth and proliferation. These compounds have demonstrated broad-spectrum cytotoxic activity against various human cancer cell lines. mdpi.comnih.gov

Extensive screening has identified several quinazolinone analogues with sub-micromolar potency. nih.gov For instance, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one exhibited exceptional activity, with growth inhibition (GI₅₀) values below 50 nM against colon (HT29), glioblastoma (U87), ovarian (A2780), lung (H460), and neuroblastoma (BE2-C) cell lines. nih.gov The derivative 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one also showed high cytotoxic activity with GI₅₀ values in the low nanomolar range (1.9–3.2 nM). nih.gov The antiproliferative effects of these compounds are often dose-dependent and highlight their potential as leads for anticancer drug development. mdpi.comnih.gov

Table 2: Growth Inhibition (GI₅₀) of Cancer Cell Lines by Quinazolinone Derivatives

CompoundCell Line (Cancer Type)GI₅₀ (μM)Reference
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneHT29 (Colon)<0.05 nih.gov
U87 (Glioblastoma)<0.05 nih.gov
A2780 (Ovarian)<0.05 nih.gov
H460 (Lung)<0.05 nih.gov
BE2-C (Neuroblastoma)<0.05 nih.gov
2-styrylquinazolin-4(3H)-oneMultipleSub-μM nih.gov
2-(4-hydroxystyryl)quinazolin-4(3H)-oneMultipleSub-μM nih.gov
2-(2-methoxystyryl)quinazolin-4(3H)-oneMultipleSub-μM nih.gov

Antimicrobial Action Mechanisms

Beyond their anticancer properties, quinazolinone derivatives are recognized for their potent and broad-spectrum antimicrobial activities, targeting both bacteria and fungi. nih.govnih.gov Their mechanisms of action are diverse, involving interference with essential cellular processes in microorganisms.

Interference with Bacterial Cell Wall Biosynthesis

The bacterial cell wall, particularly the peptidoglycan layer, is a critical structure for bacterial survival and a prime target for antibiotics. Some quinazolinone derivatives exert their antibacterial effect by disrupting the biosynthesis of this protective layer. nih.gov This mechanism is particularly effective against Gram-positive bacteria, whose cell walls are more permeable to these compounds. nih.gov Research has shown that certain 4(3H)-quinazolinones function as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs). acs.org PBPs are enzymes essential for the final steps of peptidoglycan synthesis. acs.org For example, one lead quinazolinone compound was found to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), mimicking the action of β-lactam antibiotics like ceftaroline (B109729) by binding to an allosteric site on PBP2a. acs.org

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, making them validated antibacterial targets. nih.govnih.govpsu.edu Fluoroquinolones are a well-known class of antibiotics that inhibit these enzymes. nih.gov More recently, novel quinazolinone derivatives have been identified as potent inhibitors of the ATPase subunit of these enzymes (GyrB and ParE, respectively). nih.govnih.gov

The inhibition of the GyrB subunit of DNA gyrase prevents the enzyme from providing the necessary energy for DNA supercoiling. nih.gov A derivative containing an N-quinazolinone moiety was identified as a novel and potent inhibitor of S. aureus GyrB with a half-maximal inhibitory concentration (IC₅₀) of 1.21 µM. nih.gov Structure-activity relationship (SAR) studies on related 3-aminoquinazolinediones have also confirmed their activity against bacterial DNA gyrase and topoisomerase IV. researchgate.net This mechanism of action is promising for combating drug-resistant bacteria like MRSA. nih.gov

Antifungal Mode of Action Studies, including Against Specific Pathogens

Quinazolinone derivatives exhibit significant antifungal activity against a range of pathogenic fungi, including those affecting plants and humans. mdpi.comnih.govmdpi.com The mechanisms behind their antifungal action are being actively investigated. One proposed mechanism involves the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption compromises membrane integrity and fluidity. mdpi.com

Studies have demonstrated the efficacy of quinazolinone derivatives against various fungal pathogens. For instance, newly synthesized quinazolinones showed significant activity against seven different phytopathogenic fungi, including Fusarium oxysporum, Rhizoctonia solani, and Colletotrichum fructicola. mdpi.com Another study highlighted the activity of certain derivatives against Fusarium moniliforme, with potency comparable to the standard drug griseofulvin. mdpi.com In human pathogens, quinazolinone derivatives have shown good activity against Candida albicans and Aspergillus niger. nih.gov Some derivatives containing a 1,2,4-triazole (B32235) moiety have also been reported to have remarkable fungicidal activity against Gloeosporium fructigenum. nih.gov

Table 3: Antifungal Activity of Selected Quinazolinone Derivatives

Compound TypeTarget PathogenObserved EffectReference
Quinazolinone with cyano group (Compound 2c)Fusarium oxysporum f. sp. Niveum62.42% inhibition at 300 mg/L mdpi.com
Quinazolinone with chlorine (Compound 2b)Phytophthora parasitica var. nicotianaeBest inhibitory activity at 150 and 300 mg/L mdpi.com
Fused pyrolo-quinazolinone derivativesCandida albicans, Aspergillus nigerGood activity at 32 or 64 μg/ml nih.gov
N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamideFusarium moniliformeStrong activity, comparable to griseofulvin mdpi.com
Quinazolin-containing 1,2,4-triazolesGloeosporium fructigenumRemarkable fungicidal activity at 50 mg/mL nih.gov

Mechanisms in Other Explored Biological Activities (e.g., Anti-inflammatory, Anticonvulsant)

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. researchgate.net While direct mechanistic studies on this compound are not extensively available in the public domain, research on structurally related quinazolinone derivatives provides significant insights into the potential pathways through which its anti-inflammatory and anticonvulsant effects may be mediated. These investigations highlight key molecular targets, including enzymes and receptors that are central to inflammatory and neurological processes.

Anti-inflammatory Mechanisms of Quinazolinone Derivatives

The anti-inflammatory properties of quinazolinone derivatives have been attributed to several mechanisms, primarily centered around the inhibition of key enzymes and transcription factors involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes: A prominent mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. researchgate.netyoutube.com Research on 2,3-disubstituted quinazolin-4(3H)-one derivatives has shown that these compounds can act as potent inhibitors of COX-1 and COX-2. nih.gov For instance, certain 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones demonstrated strong COX-2 inhibitory activity, with some compounds exhibiting selectivity comparable to the reference drug celecoxib. nih.gov The introduction of a phenyl ring at the N-1 position, however, has been suggested in some structure-activity relationship (SAR) studies to potentially decrease anti-inflammatory activity. nih.gov Molecular docking studies have further elucidated that potent COX-2 inhibitors among quinazolinone derivatives fit well into the active site of the COX-2 enzyme. nih.gov A series of quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD). nih.gov

Suppression of the NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal regulator of inflammatory gene expression. nih.gov The activation of NF-κB leads to the upregulation of various pro-inflammatory cytokines and enzymes, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS). nih.gov Studies on quinazolinone derivatives have demonstrated their ability to inhibit the NF-κB signaling pathway. nih.gov For example, certain quinazolinones with an aliphatic substitution at the C-2 position have been shown to suppress the expression of COX-2, iNOS, and IL-1β mRNA by inhibiting NF-κB. mdpi.com This suggests that the anti-inflammatory effects of these compounds are, at least in part, mediated by their ability to modulate this critical transcription factor. Some (4-phenylamino)quinazoline alkylthiourea derivatives have been developed as novel NF-κB inhibitors, with one compound potently inhibiting the production of IL-6 and, to a lesser extent, TNFα. dntb.gov.ua

Interactive Data Table: COX Inhibition by 2,3-Disubstituted Quinazolinone Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) for COX-2Reference
Compound 4 >1000.33>303.0 nih.gov
Compound 6 >1000.40>250.0 nih.gov
Compound 13 >1000.70>142.0 nih.gov
Celecoxib >1000.30>333.0 nih.gov

Anticonvulsant Mechanisms of Quinazolinone Derivatives

The anticonvulsant activity of quinazolinone derivatives is thought to be mediated through their interaction with key players in neurotransmission and neuronal excitability.

Positive Allosteric Modulation of GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. semanticscholar.orgnih.gov Enhancement of GABA-A receptor function leads to neuronal hyperpolarization and a reduction in neuronal excitability. Several studies suggest that quinazolinone derivatives exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor, binding to the benzodiazepine (B76468) site. mdpi.comsemanticscholar.org This is supported by in vivo studies where the anticonvulsant effects of certain quinazolinone derivatives were reversed by the benzodiazepine antagonist flumazenil. mdpi.com Molecular docking studies have further supported the binding of these derivatives to the GABA-A receptor. semanticscholar.orgnih.govresearchgate.net

Inhibition of Carbonic Anhydrase (CA): Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com Inhibition of brain carbonic anhydrase can lead to an increase in carbon dioxide concentration, which has been associated with better seizure control. mdpi.com Some quinazolinone derivatives have been investigated as potential inhibitors of carbonic anhydrase II (CA-II). mdpi.comwikipedia.org While in silico studies for some series of 2,3-disubstituted quinazolin-4(3H)-ones suggested that their primary anticonvulsant mechanism is likely through GABA-A receptor modulation rather than CA-II inhibition due to unstable predicted binding to the latter, other studies on different quinazolinone analogs have shown significant inhibitory activity against both bovine and human CA-II. nih.govmdpi.com This indicates that carbonic anhydrase inhibition may be a contributing mechanism for the anticonvulsant activity of certain quinazolinone derivatives.

Modulation of Other Ion Channels and Receptors: The anticonvulsant effects of some quinazolinone derivatives may also involve other targets. For instance, some 1-aryl-6,7-methylenedioxy-3H-quinazolin-4-(thi)ones have been investigated for their affinity to the quinazolinone/2,3-benzodiazepine site of the AMPA receptor complex, suggesting a potential role in modulating glutamatergic excitatory neurotransmission. nih.gov

Interactive Data Table: Anticonvulsant Activity and Receptor Binding of Quinazolinone Derivatives

Derivative ClassProposed MechanismKey FindingsReference
2,3-Disubstituted Quinazolin-4(3H)-ones Positive Allosteric Modulation of GABA-A ReceptorAnticonvulsant effect reversed by flumazenil; stable binding in molecular docking. mdpi.com
2,3-Disubstituted Quinazolin-4(3H)-ones Carbonic Anhydrase II InhibitionUnstable binding in molecular dynamics simulations for some series. mdpi.com
3-Amino-2-aryl quinazolin-4(3H)-ones Carbonic Anhydrase II InhibitionModerate to significant inhibition of bovine and human CA-II (IC50 range: 8.9–67.3 μM for bCA-II; 14.0–59.6 μM for hCA-II). nih.gov
Fluorinated Quinazolines GABA-A Receptor BindingHigh binding affinities in molecular docking correlated with anticonvulsant activity in mice. nih.govresearchgate.net
1-Aryl-6,7-methylenedioxy-3H-quinazolin-4-(thi)ones AMPA Receptor ModulationAffinity for the quinazolinone/2,3-benzodiazepine site of the AMPA receptor complex. nih.gov

Computational and Theoretical Studies in 2 Cyclopropyl 1 Phenylquinazolin 4 1h One Research

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand, such as a quinazolinone derivative, will bind to the active site of a target protein. This analysis provides critical information on binding affinity, which is often represented as a docking score, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

While specific docking studies for 2-Cyclopropyl-1-phenylquinazolin-4(1H)-one are not extensively detailed in public literature, numerous studies on analogous quinazolinones highlight the utility of this method. For instance, various quinazolinone derivatives have been docked against a range of biological targets to elucidate their mechanism of action. Docking studies on quinazolinone derivatives as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, revealed good binding affinity within the enzyme's active site. researchgate.net One such study showed a derivative achieving a docking score of -10.343, indicating strong potential for inhibition. rsc.org Similarly, docking of quinazolinone analogues into the active site of Dihydrofolate Reductase (DHFR), a target for anticancer drugs, has been used to compare their binding affinities with known inhibitors like Methotrexate. asianpubs.org

These studies collectively demonstrate that the quinazolinone scaffold serves as an effective anchor for binding to diverse enzymatic targets. The interactions typically involve the quinazolinone core, while substituents at various positions dictate the specificity and strength of binding to unique residues within the active site. For this compound, the cyclopropyl (B3062369) and phenyl groups would be expected to form key hydrophobic and π-system interactions, which could be precisely modeled through docking to guide further optimization. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinazolinone Derivatives

Target ProteinPDB IDExample Ligand ClassKey Findings & Docking Scores
Poly (ADP-ribose) polymerase-1 (PARP-1)-Substituted QuinazolinonesGood affinity towards the active site; one compound showed a dock score of -10.421. researchgate.net
Dihydrofolate Reductase (DHFR)1BOZ2-Phenyl-3-(arylideneamino)-quinazolin-4(3H)-oneAnalogues showed comparative G scores with the known inhibitor Methotrexate. asianpubs.orgasianpubs.org
Matrix Metalloproteinase-13 (MMP-13)-Quinazolinone DerivativesIdentified key residues (Ala238, Thr245, Met253) for inhibitor binding and stability. nih.gov
S. aureus Tyrosyl-tRNA Synthetase1JIJQuinazolin-2,4-dione HybridsBinding energies ranged from -7.9 to -9.6 kcal/mol. researchgate.net
Cytochrome P450 1B1 (CYP1B1)-2-Phenylquinazolin-4-aminesAromatization and specific substitutions augmented binding affinity. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into a molecule's geometric structure, electronic distribution, and reactivity. For the quinazolinone scaffold, DFT studies help in understanding the fundamental properties that govern its biological activity. Calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov

Studies on quinazolinone derivatives have used DFT at levels like B3LYP/6-31G* to optimize molecular geometries and calculate key electronic parameters. semanticscholar.org These calculations can predict intramolecular charge transfer and map the molecular electrostatic potential (MEP), which identifies the regions of a molecule that are rich or deficient in electrons, highlighting sites prone to electrophilic or nucleophilic attack. nih.govsapub.org For example, analysis of quinazolinone Schiff base derivatives revealed that the electrophilicity of certain compounds made them more susceptible to nucleophilic attack, which could be correlated with their biological activity. nih.gov

Such theoretical studies are invaluable for understanding the structure-activity relationships (SAR) at an electronic level, providing a rational basis for designing new analogues of this compound with enhanced reactivity or stability. semanticscholar.org

Table 2: DFT-Calculated Properties for a Series of Quinazolinone Schiff Base Derivatives (4a-g)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Hardness (η)Electrophilicity (ω)
4a -5.99-2.633.361.687.73
4b -6.28-2.613.671.837.61
4c -6.28-2.553.731.867.42
4d -6.50-3.293.211.609.38
4e -6.53-3.373.161.589.77
4f -6.11-2.423.691.847.02
4g -6.20-2.503.701.857.27
Data synthesized from a study on quinazolinone Schiff bases to illustrate typical DFT parameters. nih.govsemanticscholar.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-protein complex and observing conformational changes that may occur upon binding. nih.govabap.co.in

For quinazolinone derivatives, MD simulations have been used to validate docking results and analyze the stability of the compounds within the active sites of their target proteins. nih.govtandfonline.com Key metrics evaluated during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein over the simulation time (e.g., 10 to 100 ns) suggests that the complex is stable. abap.co.inresearchgate.net RMSF analysis highlights the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's presence. researchgate.net

In a study on quinazolinone inhibitors of Matrix Metalloproteinase-13 (MMP-13), 10 ns MD simulations revealed that specific hydrogen bonding interactions were crucial for the stability of the complex. nih.gov Other simulations on quinazolinone derivatives targeting bacterial proteins also used RMSD and binding free energy calculations to confirm the stability of the docked complexes. abap.co.in These dynamic studies provide a more realistic understanding of the binding event, confirming whether the interactions predicted by docking are maintained over time.

QSAR and Pharmacophore Modeling for Predictive Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are predictive tools used to design new compounds with improved biological activity. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. igi-global.com Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

Numerous 2D and 3D-QSAR studies have been conducted on quinazolinone derivatives to guide the design of new inhibitors for various targets. rsc.orgnih.govigi-global.com For example, a 3D-QSAR study on quinazolinone-based MMP-13 inhibitors yielded reliable CoMFA and CoMSIA models that explained how electrostatic, hydrophobic, and hydrogen-bonding fields influence inhibitor activity. nih.gov These models provided contour maps that visualize favorable and unfavorable regions around the molecular scaffold, offering a clear roadmap for structural modifications. Similarly, a ligand-based pharmacophore model (AAAHR_1) was developed for quinazoline-based acetylcholinesterase inhibitors, which was then used to screen databases for new potential hits. nih.gov

These modeling approaches are powerful for rationally designing novel analogues of this compound. By understanding the key structural features that correlate with high potency, researchers can prioritize the synthesis of compounds that are most likely to succeed.

Table 3: Example of Statistical Parameters from a 3D-QSAR Study on Quinazolinone MMP-13 Inhibitors

Modelq² (Cross-validated R²)r² (Non-cross-validated R²)R²_pred (External Validation)Key Influencing Fields
CoMFA 0.6460.9920.829Steric and Electrostatic
CoMSIA 0.7040.9920.839Electrostatic, Hydrophobic, H-bond Acceptor
q², r², and R²_pred are statistical metrics indicating the predictive power and robustness of the QSAR model. Values closer to 1.0 are better. nih.gov

In Silico ADME Prediction and Optimization for Research Prioritization

Before a compound can become a drug, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction tools are used early in the drug discovery process to forecast these properties computationally, helping to identify and eliminate candidates with poor pharmacokinetic profiles. asianpubs.orgtandfonline.com

For various series of quinazolinone derivatives, in silico ADME predictions are a standard component of the research pipeline. nih.govnih.gov Computational tools like QikProp or admetSAR are used to calculate a range of properties, including lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting key metabolic enzymes like cytochrome P450. asianpubs.orgnih.gov For instance, a study on novel quinazolinone derivatives synthesized as potential anticancer agents showed that the compounds had good predicted values for BBB penetration and human intestinal absorption, and were likely non-carcinogenic. nih.gov

These predictions are vital for prioritizing which compounds, such as analogues of this compound, should be advanced to more resource-intensive experimental testing. By filtering out compounds with predicted ADME liabilities early, research efforts can be focused on the most promising candidates.

Table 4: Representative In Silico ADME Properties Predicted for Quinazolinone Derivatives

PropertyDescriptionTypical Predicted Range/Value
Blood-Brain Barrier (BBB) Penetration Ability to cross into the brain.Good (often reported as a categorical value like '+' or 'high'). nih.gov
Human Intestinal Absorption (HIA) Percentage of drug absorbed through the gut.High (>80%). nih.gov
Aqueous Solubility (logS) Logarithm of the molar concentration in water.Values typically range from -6 to 0 for drug-like molecules.
Lipinski's Rule of Five A set of rules to evaluate drug-likeness.Most synthesized series are designed to have zero violations.
Carcinogenicity Likelihood of causing cancer.Non-carcinogenic. nih.gov
This table presents a generalized summary of ADME predictions commonly performed for quinazolinone analogues. nih.govnih.gov

Advanced Research Directions and Future Perspectives for 2 Cyclopropyl 1 Phenylquinazolin 4 1h One Analogues

Molecular Hybridization with Other Bioactive Scaffolds for Enhanced Activity

Molecular hybridization is a promising strategy in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a modified biological profile. rsc.orgnih.govnih.govwjpps.com This approach has been successfully applied to the quinazolinone scaffold to improve potency and selectivity. rsc.org

By integrating the 2-cyclopropyl-1-phenylquinazolin-4(1H)-one core with other known bioactive moieties, researchers can aim to achieve synergistic effects. For instance, hybridization with pharmacophores such as chalcones, triazoles, and sulfonamides has been shown to augment both the selectivity and potency of quinazolinone derivatives. tandfonline.com The combination of the quinazolinone scaffold with thiazolidin-4-one, another heterocycle with diverse biological activities, has been achieved through molecular hybridization. rsc.orgnih.gov Similarly, linking quinazolinone with oxadiazole has been explored to create hybrid analogues with potential anticancer properties. nih.gov

A notable example involves the synthesis of hybrids combining quinazolinone and triazole moieties. rsc.org These two scaffolds, when linked, have resulted in compounds with significant biological activity. rsc.org The rationale behind this approach is to leverage the distinct therapeutic contributions of each component to create a superior single chemical entity.

Development of Multi-Target Directed Ligands Based on the Quinazolinone Framework

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. rsc.orgnih.govnih.gov This has led to the rise of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govresearchgate.netnih.govnih.gov The quinazolinone framework is an ideal scaffold for the development of such MTDLs. nih.gov

The development of MTDLs can be a more effective therapeutic strategy, potentially offering improved efficacy and a reduced risk of drug-drug interactions compared to combination therapies. nih.gov For complex conditions like Alzheimer's disease, where multiple pathological pathways are involved (e.g., cholinergic deficit, β-amyloid aggregation, and tau protein hyperphosphorylation), quinazoline-based MTDLs offer a promising approach. researchgate.netnih.govmdpi.com

In cancer therapy, quinazolinone derivatives have been designed as dual inhibitors of targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC), or as inhibitors of both epidermal growth factor receptor (EGFR) and other kinases. rsc.orgbiomedres.us For instance, a quinazoline-hydroxamic acid hybrid was found to potently inhibit both VEGFR-2 and HDAC. rsc.org This multi-targeting capability can lead to more effective treatments for complex diseases. nih.gov

Table 1: Examples of Multi-Target Directed Quinazolinone Derivatives

Quinazolinone Hybrid Targeted Biological Molecules Therapeutic Area
Quinazoline-hydroxamic acid VEGFR-2 and HDAC Cancer
Anilinoquinazoline derivatives EGFR and SCR/ABI Cancer
Quinazolinone-indolin-2-one hybrids Multiple human cancer cell lines Cancer

This table is generated based on data from multiple sources. rsc.orgnih.govmdpi.commdpi.com

Strategies for Overcoming Biological Resistance Mechanisms in Chemotherapeutic Research

A significant challenge in chemotherapy is the development of drug resistance by cancer cells. mdpi.com Quinazolinone derivatives are being actively investigated for their potential to overcome these resistance mechanisms. nih.govmdpi.com One of the key mechanisms of multidrug resistance is the overexpression of efflux pumps like the breast cancer resistance protein (BCRP), which actively transport chemotherapeutic agents out of cancer cells. nih.gov Certain quinazoline-based compounds have been identified as inhibitors of BCRP, thereby resensitizing resistant cells to anticancer drugs. nih.gov

Another major cause of resistance, particularly in non-small cell lung cancer (NSCLC), is the emergence of mutations in the epidermal growth factor receptor (EGFR), such as the T790M mutation, which renders first-generation EGFR inhibitors like gefitinib (B1684475) less effective. nih.gov Research is focused on developing new generations of quinazolinone-based EGFR inhibitors that are potent against both wild-type and mutant forms of the receptor. mdpi.comnih.gov For example, novel 4(3H)-quinazolinone derivatives have been synthesized that show high potency against the T790M mutant EGFR. nih.gov

Furthermore, targeting other cellular pathways involved in resistance, such as the PI3K/Akt/mTOR pathway or aurora kinase, with quinazolinone-based compounds is another promising strategy. biomedres.usnih.gov The development of nanoparticle-based drug delivery systems is also being explored to bypass efflux pumps and enhance the delivery of quinazolinone derivatives to tumor cells, thereby overcoming resistance. nih.govmdpi.com

Exploitation of Novel Reaction Pathways for Scaffold Diversity and Analogue Synthesis

The generation of diverse libraries of quinazolinone analogues for drug discovery relies on the development of novel and efficient synthetic methodologies. researchgate.net Traditional methods are being supplemented by innovative reaction pathways that offer greater flexibility and access to a wider range of chemical structures.

One such novel approach involves a zinc(II)-stabilized amidyl radical-promoted deaminative coupling of o-amino amides/esters with nitriles to construct the quinazolinone scaffold. rsc.org This method is notable for its use of a stable zinc compound and its reliance on a ligand-centered redox process. rsc.org Gold-catalyzed cascade reactions have also emerged as a powerful tool for the synthesis of complex heterocyclic systems, including quinazolinones, from simple starting materials like alkynoic acids and amines. researchgate.net These reactions are highly step-economical, often proceeding in a single operation to form multiple rings and bonds. researchgate.net

Furthermore, the use of novel catalysts, such as functionalized SBA-15 with ellagic acid, is being explored for the efficient synthesis of 4-oxo-quinazoline derivatives. nih.gov These heterogeneous catalysts offer advantages like high yields, easy recovery, and reusability. nih.gov Such advancements in synthetic chemistry are crucial for expanding the chemical space around the this compound core, enabling the synthesis of a diverse array of analogues for biological evaluation. researchgate.netnih.gov

Unexplored Biological Targets and Therapeutic Applications of Quinazolinone Derivatives

While the quinazolinone scaffold is well-established for its anticancer, antimicrobial, and anti-inflammatory properties, there remains a vast landscape of unexplored biological targets and potential therapeutic applications. tandfonline.comresearchgate.netnih.govwisdomlib.orgmdpi.comresearchgate.neteipublication.com The structural versatility of quinazolinone derivatives makes them prime candidates for screening against a wide range of biological targets. researchgate.netmdpi.com

One emerging area is the targeting of quorum sensing (QS) in bacteria. mdpi.com QS is a cell-to-cell communication system that regulates virulence in many pathogenic bacteria. mdpi.com Quinazolinone-based inhibitors of the Pseudomonas aeruginosa QS system have been developed, offering a novel anti-infective strategy that may be less prone to the development of resistance compared to traditional antibiotics. mdpi.com

In the realm of neurodegenerative diseases, beyond Alzheimer's, the quinazoline (B50416) scaffold holds potential for the development of treatments for other conditions characterized by complex pathologies. mdpi.com Their ability to be functionalized to target multiple pathways, such as oxidative stress and neuroinflammation, makes them attractive for this purpose. mdpi.com

Furthermore, some quinazolinone derivatives have been found to possess interesting photophysical properties, suggesting potential applications as fluorescent probes for biological imaging. nih.gov Their low toxicity and good biocompatibility make them suitable candidates for such diagnostic tools. nih.gov The broad spectrum of reported biological activities, including antidiabetic, antiviral, and antiparasitic effects, indicates that a wealth of therapeutic opportunities for quinazolinone derivatives remains to be discovered and exploited. tandfonline.comresearchgate.netwisdomlib.org

Table 2: Mentioned Compound Names

Compound Name
This compound
Gefitinib
Erlotinib
Lapatinib
Vandetanib
Afatinib
Prazosin
Raltitrexed
Vasicine
Mackinazoline
Batracyclin
Tryptanthrine
Leutonin B
Leutonin E
Bouchardatine
8-Norrutaecarpine
Safinamide
Neratinib
Donepezil
Galantamine
Rasagiline
Dacomitinib
Indomethacin
Diclofenac
Ciprofloxacin
Fluconazole
Streptomycin
Ganciclovir
Ningnanmycin
Kojic acid
BIQO-19
FL-4
RVX-208
ASS234

Q & A

Q. Basic

  • Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and aromatic substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 296.75 for C17H13ClN2O) .
  • HPLC : Purity assessment (>95% by UV detection at 254 nm) ensures reproducibility in biological assays .

How do structural modifications influence the biological activity and selectivity of quinazolinone derivatives?

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, NO2) at positions 6/8 enhance anti-leishmanial activity (IC50 <10 μM) but may increase cytotoxicity .
  • Cyclopropyl substitution : Improves metabolic stability by reducing oxidative metabolism .
  • Phenyl ring modifications : Introducing fluorine or methoxy groups alters pharmacokinetic properties (e.g., logP, solubility) .
    Rational design using quantitative SAR (QSAR) models with descriptors like polar surface area (PSA) optimizes selectivity .

How can contradictory data on biological activity be resolved in quinazolinone research?

Advanced
Contradictions (e.g., variable IC50 values across studies) are addressed via:

  • Standardized assays : Use recombinant proteins (e.g., Leishmania TR) to minimize variability in enzyme inhibition studies .
  • In silico validation : Machine learning models (e.g., artificial neural networks) predict activity trends and identify outliers .
  • Dose-response curves : Confirm activity thresholds (e.g., IC50 <50 μM for "active" compounds) and exclude false positives from aggregation artifacts .

What safety precautions are recommended for handling this compound?

Basic
Refer to safety data sheets (SDS) for analogous compounds (e.g., acute oral toxicity Category 4, H302):

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • First aid : Immediate rinsing with water for skin/eye contact (H315/H319) .

What computational tools are effective for predicting the pharmacokinetic properties of quinazolinone derivatives?

Q. Advanced

  • ADMET prediction : SwissADME or ADMETlab estimate bioavailability (e.g., Lipinski’s rule compliance), blood-brain barrier penetration, and CYP450 inhibition .
  • Molecular dynamics : Predicts metabolic stability (e.g., half-life in liver microsomes) .
  • DEREK Nexus : Flags structural alerts for toxicity (e.g., mutagenic potential of nitro groups) .

How can synthetic by-products be minimized during quinazolinone synthesis?

Q. Basic

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization and reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Stepwise monitoring : TLC at each synthetic step identifies by-products early, enabling protocol adjustments .

What in vitro assays are recommended for evaluating the anticancer potential of quinazolinone derivatives?

Q. Advanced

  • Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 <100 μM considered promising .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms programmed cell death .
  • Kinase inhibition : ELISA-based assays for EGFR or VEGFR2 inhibition (IC50 <1 μM indicates high potency) .

How can time-resolved studies clarify the paradoxical effects of quinazolinone derivatives in biological systems?

Q. Advanced

  • Short-term vs. long-term exposure : Assess cytotoxicity at 24h (acute) vs. 72h (chronic) to identify adaptive resistance .
  • Efflux pump inhibition : Co-administration with verapamil detects P-gp-mediated drug resistance .
  • Transcriptomic profiling : RNA-seq at multiple timepoints reveals pathways like NF-κB or PI3K/Akt that mediate conflicting effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.